molecular formula C13H12O2S B099046 Ethyl 5-phenylthiophene-2-carboxylate CAS No. 19282-39-4

Ethyl 5-phenylthiophene-2-carboxylate

Cat. No. B099046
CAS RN: 19282-39-4
M. Wt: 232.3 g/mol
InChI Key: UXNYFCYTHBUYNK-UHFFFAOYSA-N
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Description

Ethyl 5-phenylthiophene-2-carboxylate is a compound that belongs to the class of organic chemicals known as thiophene carboxylates. These compounds are characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxylate group attached to the thiophene ring. The presence of the phenyl group adds to the complexity of the molecule, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, ethyl 2-methylthiophene-3-carboxylate was prepared through a process that offers several advantages, including operational simplicity and avoidance of strong bases, which could be relevant for the synthesis of ethyl 5-phenylthiophene-2-carboxylate as well . Additionally, the synthesis of related compounds such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate involves reactions with benzaldehyde, aniline, and ethylacetoacetate, which might provide insights into the synthesis of ethyl 5-phenylthiophene-2-carboxylate .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction crystallography. For example, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate was determined, revealing intermolecular interactions that could be similar in ethyl 5-phenylthiophene-2-carboxylate . The molecular geometry and vibrational frequencies of related compounds can also be calculated using density functional theory (DFT), which could be applied to ethyl 5-phenylthiophene-2-carboxylate for a deeper understanding of its structure .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene resulted in the formation of ethyl 3-phenylisothiazole-4-carboxylate, indicating that halothiazoles can participate in photoarylation-photoisomerization reactions . This suggests that ethyl 5-phenylthiophene-2-carboxylate may also be reactive under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorptions due to π→π* transitions and fluorescence, which could be relevant for the characterization of ethyl 5-phenylthiophene-2-carboxylate . The acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were also investigated, providing a basis for understanding the behavior of ethyl 5-phenylthiophene-2-carboxylate in different environments .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-phenylthiophene-2-carboxylate is a subject of synthesis and chemical analysis in various studies. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized, characterized, and analyzed for its crystal and molecular structure, suggesting a focus on the chemical properties and structural analysis of similar compounds (Achutha et al., 2017).

Application in Medicinal Chemistry

  • The compound has been explored in the field of medicinal chemistry. For example, a study on the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, indicates its potential application in the development of blood glucose lowering agents (Eistetter & Wolf, 1982).

Photophysical Properties

  • The photophysical properties of thiophene-based compounds, including ethyl 2-arylthiazole-5-carboxylates, have been investigated, highlighting the compound's significance in studying light absorption and emission characteristics (Amati et al., 2010).

Antimicrobial Activity

  • Thiophene derivatives, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate, have been synthesized and evaluated for their antimicrobial activity, signifying the compound's potential in developing new antimicrobial agents (Prasad et al., 2017).

properties

IUPAC Name

ethyl 5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNYFCYTHBUYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70488932
Record name Ethyl 5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenylthiophene-2-carboxylate

CAS RN

19282-39-4
Record name Ethyl 5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AT Mavrova, D Wesselinova, YA Tsenov… - European Journal of …, 2009 - Elsevier
Novel derivatives of 4,5-substituted-1,2,4-triazole-thiones and 2,5-substituted-1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxicity. The biological study indicated that …
Number of citations: 240 www.sciencedirect.com
SNR Shirazi - 1993 - search.proquest.com
The real value of a man is his knowledge and perfection of attainments. His worth and position would be in accordance with the position of knowledge and attainments he holds. Eyes …
Number of citations: 3 search.proquest.com

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